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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides detailed protocols and application notes for the purification of

biomolecules conjugated with the fluorescent dye Atto 565. Proper purification is a critical step

to remove unconjugated dye, which can lead to inaccurate quantification, high background

noise, and non-specific signals in downstream applications. The following sections detail the

most common and effective methods for purifying Atto 565 conjugates, ensuring high purity and

optimal performance in sensitive assays.

Introduction to Post-Labeling Purification
The labeling of biomolecules, such as proteins and antibodies, with Atto 565 NHS ester
typically involves the reaction of the dye with primary amines on the target molecule.[1][2][3]

Inevitably, a portion of the reactive dye will hydrolyze during the labeling reaction or fail to

conjugate with the target biomolecule.[1] This unreacted or hydrolyzed dye must be efficiently

removed from the final product. The choice of purification method depends on factors such as

the scale of the labeling reaction, the properties of the biomolecule, and the required final

purity. The most widely recommended methods are size exclusion chromatography (gel

filtration) and dialysis.[4]
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The selection of an appropriate purification method is crucial for obtaining high-quality Atto 565

conjugates. Below is a summary of the key characteristics of the two most common techniques:

Size Exclusion Chromatography (SEC) and Dialysis.

Feature
Size Exclusion
Chromatography (SEC)

Dialysis

Principle

Separation based on

molecular size. Larger

conjugates elute first, while

smaller, unconjugated dye

molecules are retained in the

porous beads of the column

matrix.

Separation based on

differential diffusion across a

semi-permeable membrane.

Small, unconjugated dye

molecules pass through the

pores of the membrane, while

the larger conjugates are

retained.

Speed Fast (typically 15-30 minutes).

Slow (requires several hours to

overnight with multiple buffer

changes).[4][5]

Efficiency

High; provides excellent

separation of conjugate from

free dye.

Less efficient than SEC; may

not completely remove all

unconjugated dye.

Sample Dilution

Can result in some sample

dilution, depending on the

column and loading volume.

Can result in significant sample

dilution if not carefully

controlled.[5]

Sample Volume

Suitable for a wide range of

sample volumes, from

microliters to milliliters.

Best suited for larger sample

volumes; can be challenging

for very small volumes.[5]

Recommended Use

The preferred method for most

applications due to its speed

and efficiency.[1][3]

An alternative for dilute

samples or when SEC is not

available.[4]
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Protocol 1: Purification of Atto 565 Conjugates using
Size Exclusion Chromatography (SEC)
This protocol describes the purification of Atto 565-labeled proteins using a gravity-flow size

exclusion column, such as Sephadex G-25.[1][2][3]

Materials:

Atto 565 labeled protein solution

Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-10)

Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

Collection tubes

Workflow Diagram:
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Prepare SEC Column

Equilibrate Column with PBS

Load Labeled Protein Sample

Elute with PBS

Collect Fractions

Analyze Fractions (Absorbance)
 

Prepare Dialysis Membrane

Load Sample into Tubing/Cassette

Dialyze against PBS (4°C, with stirring)

Change Dialysis Buffer

Continue Dialysis

Change Dialysis Buffer (2nd time)

Recover Purified Conjugate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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